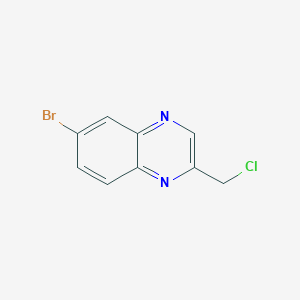

6-Bromo-2-(chloromethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

6-bromo-2-(chloromethyl)quinoxaline |

InChI |

InChI=1S/C9H6BrClN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2 |

InChI Key |

NCJIFEVGFQWQMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 2 Chloromethyl Quinoxaline and Analogues

Precursor Synthesis Strategies for Halogenated Quinoxalines

The synthesis of functionalized quinoxalines often begins with the preparation of key precursors, namely those bearing halogen substituents on the quinoxaline (B1680401) nucleus.

The direct bromination of the quinoxaline core is a fundamental strategy for introducing bromine atoms onto the benzene (B151609) portion of the molecule. researchgate.net Various brominating agents and reaction conditions can be employed to achieve this transformation. For instance, the use of N-bromosuccinimide (NBS) in strong acids like triflic acid has been shown to be effective for the bromination of various heteroaromatics, including quinoxalines. researchgate.net The reaction conditions, such as the amount of NBS and the temperature, can be adjusted to optimize the yield and selectivity of the desired brominated quinoxaline. researchgate.net Another approach involves the use of copper(II) bromide (CuBr2) as the bromine source with an oxidant like potassium persulfate (K2S2O8) in a suitable solvent such as toluene. researchgate.net

A common precursor for many substituted quinoxalines is 6-bromo-2,3-dichloroquinoxaline. mdpi.comnih.gov This intermediate is typically synthesized from 4-bromo-o-phenylenediamine. The synthesis involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. mdpi.comnih.gov Subsequent chlorination of this dione (B5365651) with a reagent like phosphorus oxychloride, often with a catalytic amount of dimethylformamide (DMF), yields 6-bromo-2,3-dichloroquinoxaline. mdpi.comnih.gov This dichloro derivative serves as a versatile platform for introducing various functionalities through nucleophilic substitution reactions. mdpi.comnih.gov

| Starting Material | Reagents | Product | Reference |

| Quinoxaline | N-Bromosuccinimide (NBS), Triflic Acid | Brominated Quinoxaline | researchgate.net |

| 4-bromo-o-phenylenediamine | 1. Oxalic Acid, HCl 2. POCl3, DMF | 6-bromo-2,3-dichloroquinoxaline | mdpi.comnih.gov |

| Pyrrolo[1,2-a]quinoxaline | CuBr2, K2S2O8, Toluene | C1-brominated pyrrolo[1,2-a]quinoxaline | researchgate.net |

This table summarizes methods for the direct bromination of the quinoxaline nucleus.

The introduction of a chloromethyl group onto the quinoxaline ring is a crucial step in the synthesis of the target compound. This functionality is typically introduced via halogenation of a methyl-substituted precursor. A common method for this transformation is the use of N-chlorosuccinimide (NCS) as the chlorinating agent. google.com The reaction is often initiated by a radical initiator, such as benzoyl peroxide (BPO), and carried out in a suitable solvent like carbon tetrachloride. google.com For example, the synthesis of 6-bromo-3-(chloromethyl)-2-methoxyquinoline involves the reaction of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) with NCS and BPO. google.com This highlights a general strategy where a benzyl (B1604629) or methyl group on the heterocyclic core can be halogenated to provide the corresponding chloromethyl derivative.

The direct chlorination of certain bioactive compounds has been shown to enhance their pharmacokinetic and pharmacological properties, making this a significant strategy in drug discovery. researchgate.net While direct C-H chlorination of the quinoxaline ring itself can be challenging, the functionalization of a pre-existing methyl group is a more common and reliable approach.

| Precursor | Reagents | Product | Reference |

| 3-Benzyl-6-bromo-2-methoxyquinoline | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) | 6-Bromo-3-(chloromethyl)-2-methoxyquinoline | google.com |

This table illustrates the introduction of chloromethyl functionality via halogenation.

Direct Synthetic Routes to 6-Bromo-2-(chloromethyl)quinoxaline

Direct synthetic routes aim to construct the this compound molecule in a more streamlined fashion, often employing one-pot or multicomponent reaction strategies.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. bohrium.comresearchgate.netrsc.org These strategies involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner. rsc.org The synthesis of quinoxaline derivatives is well-suited to MCRs, often utilizing 1,2-diaminoarenes and 1,2-dicarbonyl compounds as key building blocks. bohrium.com

For the synthesis of this compound, a potential one-pot approach could involve the reaction of 4-bromo-1,2-phenylenediamine with a suitable three-carbon synthon that already contains the chloromethyl functionality. However, specific examples for the direct one-pot synthesis of this compound are not extensively detailed in the provided search results. Nonetheless, the general principles of MCRs in quinoxaline synthesis are well-established. bohrium.comresearchgate.net For instance, a one-pot, two-step protocol for synthesizing quinoxalinyl amides has been developed using N-Boc-o-phenylenediamine, isocyanides, and α-ketoaldehydes. chim.it Another approach involves the iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, where the diol serves as the source for the pyrazine (B50134) ring carbons. nih.gov These examples demonstrate the feasibility of designing a one-pot synthesis for the target molecule.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of quinoxaline synthesis. bohrium.comnih.gov Both metal-based and metal-free catalysts have been successfully employed. Palladium catalysis, for example, is advantageous in constructing quinoxalines through reactions like Sonogashira coupling followed by annulation. bohrium.com Other metals such as gold and copper have also been utilized in various catalytic systems for quinoxaline synthesis. bohrium.com

In the context of synthesizing substituted quinoxalines, various catalysts have been shown to be effective. For instance, pyridine (B92270) can catalyze the reaction of 1,2-phenylenediamines with phenacyl bromides to afford quinoxalines in excellent yields. acgpubs.org Similarly, gallium(III) triflate has been used as a catalyst for quinoxaline synthesis. acgpubs.org The use of heterogeneous catalysts like HClO4·SiO2 has also been reported for the synthesis of quinoxalines from α-bromoketones and phenylenediamines. chim.it These catalyst-mediated methodologies offer milder reaction conditions and often lead to higher yields and cleaner reactions. chim.itacgpubs.org For the specific synthesis of this compound, a catalyst could potentially facilitate the condensation of 4-bromo-1,2-phenylenediamine with a suitable chloromethyl-containing dicarbonyl equivalent.

| Reactants | Catalyst | Product | Reference |

| 1,2-Phenylenediamines, Phenacyl bromides | Pyridine | Quinoxalines | acgpubs.org |

| 1,2-Phenylenediamines, α-Diketones | Gallium(III) triflate | Quinoxaline derivatives | acgpubs.org |

| o-Phenylenediamines, α-Bromoketones | HClO4·SiO2 | Quinoxalines | chim.it |

| 2-Nitroanilines, Vicinal diols | Iron complex | Quinoxalines | nih.gov |

This table presents various catalyst-mediated methodologies for quinoxaline synthesis.

Chemo- and Regioselective Synthesis Considerations in Quinoxaline Functionalization

The chemo- and regioselective functionalization of the quinoxaline ring is a critical aspect of synthesizing specifically substituted derivatives like this compound. nih.gov When working with multifunctional precursors, controlling the site of reaction is paramount.

In the synthesis of asymmetrically disubstituted quinoxalines, the selective substitution of one of two reactive sites is a common challenge. nih.gov For example, in 2,3-dichloroquinoxaline, the substitution of one chlorine atom over the other can be achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile. nih.gov Similarly, when using a substituted 1,2-phenylenediamine, such as 4-bromo-1,2-phenylenediamine, the regioselectivity of the cyclization reaction with an unsymmetrical dicarbonyl compound will determine the position of the substituents on the resulting quinoxaline ring. The electronic effects of the bromo substituent on the diamine will influence the nucleophilicity of the two amino groups, which can direct the initial condensation step and ultimately the final regiochemical outcome. acgpubs.org

The development of synthetic strategies that allow for high chemo- and regioselectivity is an active area of research. nih.gov This often involves the use of specific catalysts or directing groups that can control the reactivity of different positions on the quinoxaline precursor.

Exploration of Sustainable and Green Chemistry Protocols for Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of this compound and its analogues, several green chemistry principles can be applied to traditional synthetic pathways, enhancing their sustainability. This involves the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

A plausible conventional synthesis of this compound would likely proceed via a multi-step process, starting from 4-bromo-o-phenylenediamine. This would first be condensed with a suitable dicarbonyl compound to form the quinoxaline ring, followed by chlorination and subsequent introduction of the chloromethyl group. Each of these steps can be reimagined through the lens of green chemistry.

Greener Solvents and Catalysts in Quinoxaline Ring Formation

The initial condensation reaction to form the quinoxaline ring often employs organic solvents and strong acid catalysts. ontosight.ai Green alternatives focus on replacing these with more environmentally friendly options. Water and ethanol (B145695) have been successfully used as green solvents for the synthesis of various quinoxaline derivatives. rsc.orgmdpi.com Natural Deep Eutectic Solvents (NADESs), such as those based on choline (B1196258) chloride, have also emerged as highly effective and recyclable media for these reactions, often leading to high yields in short reaction times at room temperature. rsc.org

Furthermore, hazardous and non-recyclable acid catalysts can be substituted with solid acid catalysts or reusable heterogeneous catalysts. Examples include silica-supported sulfuric acid, ion-exchange resins, and various nanocatalysts, which can be easily recovered and reused, minimizing waste and environmental impact. ekb.egresearchgate.netmdpi.com

Table 1: Comparison of Conventional and Green Approaches for Quinoxaline Ring Synthesis

| Feature | Conventional Method | Green Chemistry Approach |

| Solvent | Acetic Acid, Toluene | Water, Ethanol, Natural Deep Eutectic Solvents (NADESs) rsc.orgmdpi.com |

| Catalyst | Strong Mineral Acids (e.g., HCl) | Reusable Heterogeneous Catalysts (e.g., silica-supported acids, nanocatalysts) ekb.egresearchgate.netmdpi.com |

| Reaction Conditions | High Temperatures, Long Reaction Times | Room Temperature, Microwave Irradiation, Shorter Reaction Times researchgate.net |

| Work-up | Often requires neutralization and extensive extraction | Simpler extraction, catalyst filtration and reuse |

| By-products | Acidic waste, solvent waste | Minimal waste, recyclable solvent and catalyst |

Sustainable Chlorination and Functionalization

The introduction of the chloro and chloromethyl groups typically involves hazardous reagents like phosphorus oxychloride or thionyl chloride for chlorination, and chloromethylating agents which can be toxic. mdpi.com Research into greener alternatives for such transformations is ongoing. For instance, the use of less hazardous chlorinating agents and developing catalytic methods for chloromethylation are active areas of investigation.

One potential green approach to producing 2-(chloromethyl)quinoxaline (B19384) analogues involves the direct C-H functionalization of the quinoxaline ring. mdpi.com This strategy avoids the need for pre-functionalized starting materials and can be achieved using photocatalysis under mild conditions, often employing greener oxidants like molecular oxygen. nih.gov While direct chloromethylation via this route is still an area for development, the principles of direct functionalization offer a promising avenue for future sustainable syntheses.

Table 2: Potential Green Modifications for the Synthesis of this compound

| Synthetic Step | Conventional Reagents/Conditions | Proposed Green Alternative |

| Quinoxaline Formation | 4-bromo-o-phenylenediamine and glyoxal (B1671930) derivative in acetic acid. | Reaction in water or ethanol with a reusable solid acid catalyst. rsc.orgmdpi.com |

| Chlorination | Phosphorus oxychloride (POCl3). | Development of a catalytic chlorination method using a milder chlorinating source. |

| Chloromethylation | Traditional chloromethylating agents. | Exploration of direct C-H functionalization or photocatalytic methods. mdpi.comnih.gov |

The exploration of these sustainable protocols not only reduces the environmental footprint of synthesizing this compound and its analogues but also often leads to improved efficiency, safety, and cost-effectiveness. The continuous innovation in green chemistry holds the key to developing even more elegant and sustainable synthetic routes for this important class of compounds.

Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloromethyl Quinoxaline

Transformations Involving the Chloromethyl Group

The chloromethyl group attached to the quinoxaline (B1680401) ring is a primary site for a variety of chemical reactions, largely owing to the lability of the carbon-chlorine bond, which is activated by the adjacent electron-withdrawing quinoxaline system.

Nucleophilic Substitution Reactions

The chloromethyl moiety readily undergoes nucleophilic substitution, providing a straightforward pathway to a diverse array of functionalized quinoxaline derivatives. In these reactions, a nucleophile displaces the chloride ion. A notable example is the Williamson-type ether synthesis, where an alkoxide or phenoxide acts as the nucleophile to form an ether linkage. For instance, the reaction of 6-bromo-2-(chloromethyl)quinoxaline with various substituted phenols in the presence of a base like potassium carbonate leads to the corresponding aryl ether derivatives. This method is also employed to synthesize thioethers by using thiophenols as nucleophiles. The general mechanism involves the deprotonation of the phenol (B47542) or thiophenol by the base, generating a potent nucleophile that then attacks the electrophilic carbon of the chloromethyl group.

The scope of nucleophiles extends beyond oxygen and sulfur-based compounds. Amines, azides, and other nitrogen-containing nucleophiles can also be effectively employed to generate a wide range of nitrogen-substituted quinoxaline derivatives.

Radical Reactions and Intermolecular Coupling Processes

While less common than nucleophilic substitutions, the chloromethyl group can participate in radical-mediated reactions. These transformations can be initiated by radical initiators or photochemically. The resulting quinoxalinyl-methyl radical can then engage in various intermolecular coupling processes.

One significant application of this reactivity is in coupling reactions with other organic moieties. For example, in the presence of a suitable catalyst system, the chloromethyl group can undergo coupling with organometallic reagents. Another important transformation is its involvement in multicomponent reactions, such as the one-pot synthesis of complex heterocyclic systems.

Cyclization Reactions Initiated by Chloromethyl Reactivity

The reactivity of the chloromethyl group is instrumental in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. In these processes, the chloromethyl group reacts with a nucleophilic center tethered to another part of the quinoxaline molecule or to a substituent introduced at the 6-bromo position.

A prime example involves the initial substitution of the chloride with a suitable nucleophile that also contains a reactive site. For instance, reaction with a molecule containing both a thiol and an amine group can lead to a subsequent intramolecular cyclization, forming a new heterocyclic ring fused to the quinoxaloine core. These cyclization reactions are powerful tools for the construction of complex, polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Reactions at the Bromo-Substituted Position

The bromine atom at the 6-position of the quinoxaline ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Methodologies for Aryl-Halide Functionalization

The bromo-substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron reagent with an organic halide, has been successfully applied to this compound. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. For example, coupling with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 6-aryl-2-(chloromethyl)quinoxaline derivatives.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-substituted quinoxaline and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This methodology has been utilized to synthesize quinoxalines bearing an alkynyl substituent at the 6-position, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. It allows for the amination of the 6-bromo-quinoxaline core with a variety of primary and secondary amines, leading to the synthesis of 6-aminoquinoxaline (B194958) derivatives.

A summary of representative cross-coupling reactions is presented in the table below:

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 6-Aryl-2-(chloromethyl)quinoxaline |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(chloromethyl)quinoxaline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 6-Amino-2-(chloromethyl)quinoxaline |

Nucleophilic Aromatic Substitution Pathways

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) at the 6-position can occur under specific conditions, particularly with strong nucleophiles or when the quinoxaline ring is further activated. The electron-withdrawing nature of the quinoxaline ring system facilitates this type of reaction by stabilizing the intermediate Meisenheimer complex. Strong nucleophiles, such as certain alkoxides or thiolates, can displace the bromide ion, especially at elevated temperatures. However, for a wider substrate scope and milder reaction conditions, transition-metal-catalyzed cross-coupling reactions are generally the preferred method for functionalizing the 6-position.

Electrophilic and Nucleophilic Behavior of the Quinoxaline Heterocycle as a Whole

The quinoxaline ring system is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This inherent electronic property renders the quinoxaline nucleus susceptible to nucleophilic attack. mdpi.comsapub.org The electrophilicity of the quinoxaline ring can be further modulated by the nature and position of its substituents.

The interplay of these electronic factors dictates the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions on related 2-chloroquinoxalines, the attack typically occurs at the C-2 position, leading to the displacement of the chloride ion. researchgate.netrsc.org For this compound, a competition between nucleophilic attack at the chloromethyl group (an SN2-type reaction) and at the heterocyclic ring would be anticipated.

Table 1: Predicted Reactivity Sites of this compound

| Site | Type of Reactivity | Influencing Factors | Potential Reactions |

| C-2 of Quinoxaline Ring | Electrophilic | Electron-deficient pyrazine ring, Bromo substituent | Nucleophilic Aromatic Substitution (SNAr) |

| C-3 of Quinoxaline Ring | Electrophilic | Electron-deficient pyrazine ring, Bromo substituent | Nucleophilic Aromatic Substitution (SNAr) |

| Chloromethyl Carbon | Electrophilic | Polarization of C-Cl bond | Nucleophilic Substitution (SN2) |

| Nitrogen Atoms | Nucleophilic | Lone pair of electrons | Protonation, Coordination to metals |

| Benzene (B151609) Ring | Electrophilic | Deactivated by bromo and quinoxaline ring | Electrophilic Aromatic Substitution (under harsh conditions) |

Elucidation of Reaction Mechanisms and Intermediate Species

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, by drawing parallels with related quinoxaline derivatives, plausible reaction mechanisms and intermediate species can be proposed.

The reactions of 2-(halomethyl)quinoxaline derivatives with nucleophiles are expected to proceed primarily through a nucleophilic substitution mechanism at the methylene (B1212753) carbon. Given that this is a primary halide, an SN2 mechanism is highly probable. bldpharm.com In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously. The transition state would involve a pentacoordinate carbon atom.

For reactions involving nucleophilic attack on the quinoxaline ring itself, the mechanism is likely to be a nucleophilic aromatic substitution (SNAr). This stepwise mechanism involves the initial addition of the nucleophile to one of the electron-deficient carbons of the pyrazine ring (e.g., C-2 or C-3) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The negative charge in this intermediate is delocalized over the quinoxaline ring system, including the nitrogen atoms. In the subsequent step, the leaving group (in this case, a hydride ion, as the chloro group is on the methyl substituent) would be eliminated to restore the aromaticity of the ring. However, direct nucleophilic substitution of hydrogen is generally less common than substitution of a good leaving group.

In the case of 6-bromo-2,3-dichloroquinoxaline, it has been observed that the chlorine atom at the 3-position is more reactive towards nucleophilic substitution than the one at the 2-position. mdpi.comnih.gov This has been attributed to the electronic influence of the bromine atom at the 6-position. This observation suggests that the bromo substituent in this compound would also play a significant role in directing the regioselectivity and reactivity of the molecule.

Computational studies using Density Functional Theory (DFT) on similar heterocyclic systems have been employed to investigate reaction pathways and the stability of intermediates. mdpi.com Such studies on this compound could provide valuable insights into the preferred reaction mechanisms, the structures of transition states, and the relative energies of potential intermediates, thereby elucidating the factors that govern its reactivity.

Table 2: Potential Reaction Intermediates in Reactions of this compound

| Proposed Intermediate | Reaction Type | Description |

| Pentacoordinate Transition State | SN2 | A high-energy state where the carbon of the chloromethyl group is simultaneously bonded to the incoming nucleophile and the departing chloride ion. |

| Meisenheimer-type Complex | SNAr | An anionic, resonance-stabilized intermediate formed by the addition of a nucleophile to the quinoxaline ring. |

| Quinoxalinium Salt | Acid-Base Reaction | Formed by the protonation of one of the nitrogen atoms in the presence of a strong acid. |

Applications As a Precursor in Diverse Academic Syntheses

Role in the Construction of Complex Heterocyclic Systems

The quinoxaline (B1680401) moiety is a foundational component in many advanced heterocyclic structures. 6-Bromo-2-(chloromethyl)quinoxaline serves as an excellent starting point for building upon this core to generate intricate, multi-ring systems.

The reactive nature of the chloromethyl group is pivotal in the construction of fused heterocyclic systems, where an additional ring is built onto the quinoxaline frame. Synthetic strategies often involve the reaction of a precursor like this compound with a nucleophile that contains a second functional group capable of a subsequent intramolecular cyclization. This approach is a well-established method for creating tricyclic fused quinoxaline systems such as furo[2,3-b]quinoxalines and pyrrolo[1,2-a]quinoxalines. nih.gov For instance, the chloromethyl group can react with a substituted phenol (B47542) or aniline derivative, followed by an intramolecular cyclization to form a new five-membered ring fused to the pyrazine (B50134) ring of the quinoxaline.

While specific examples detailing the use of this compound are not extensively documented in mainstream literature, the synthesis of related structures from analogous precursors is common. For example, the reaction of 2,3-dichloroquinoxaline with terminal alkynes, followed by cyclization, is a known route to furo[2,3-b]quinoxalines. arkat-usa.org Similarly, bromomethyl quinoxaline derivatives have been used to synthesize fluorinated furo[3,4-b] quinoxaline 4,9-dioxides. arkat-usa.org These established methodologies highlight the potential of this compound to serve as a key intermediate in the metal-free or metal-catalyzed synthesis of highly functionalized, polycyclic aromatic compounds. nih.govarkat-usa.org

The synthesis of bridged quinoxaline derivatives represents a significant challenge in organic chemistry, requiring precise control over bond formation to create three-dimensional structures. Such architectures are of interest for their unique conformational properties and potential applications in materials science and medicinal chemistry. The dual functionality of this compound theoretically allows for its use in multi-step syntheses to form such bridged systems. A hypothetical pathway could involve a nucleophilic substitution at the chloromethyl group to introduce a long chain, which is then cyclized back to another position on the quinoxaline ring, potentially after modification of the bromo group. However, there is a notable scarcity of published research specifically demonstrating the use of this compound for the direct synthesis of bridged derivatives.

Contributions to Medicinal Chemistry Research and Scaffold Design

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, forming the core of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com The title compound, this compound, is an important intermediate for creating libraries of novel quinoxaline derivatives for drug discovery. molcore.com

In the design of targeted biological ligands and fluorescent probes, the quinoxaline ring system is advantageous due to its relatively rigid, planar structure and inherent fluorescence properties. The this compound scaffold can be utilized to develop specific probes for biological analytes. For example, quinoxaline-based nanoparticles have been developed as fluorescent probes for the selective detection of adenine in biological samples. semanticscholar.org The chloromethyl group on the scaffold acts as a convenient linker, allowing the quinoxaline fluorophore to be covalently attached to other molecules, such as peptides, proteins, or other targeting moieties, to create highly specific molecular probes. The bromo substituent can be used to fine-tune the electronic and photophysical properties of the molecule, potentially shifting the absorption and emission wavelengths for specific imaging applications. researchgate.net

Quinoxaline derivatives are integral to the structure of various antibiotics and therapeutic agents. nih.govnih.gov this compound is a key building block for accessing a wide range of these pharmaceutically relevant heterocycles. The chloromethyl group can be converted into other functional groups or used to link the quinoxaline core to other heterocyclic systems. For example, reaction with amines, thiols, or alcohols allows for the introduction of diverse side chains, each potentially modulating the biological activity of the final compound. This versatility makes it an important precursor in the synthesis of libraries of compounds for high-throughput screening. Fused nitrogen-containing heterocycles like pyrrolo/indolo[1,2-a]quinoxalines, which can be synthesized from quinoxaline precursors, are known to exhibit anti-HIV, antifungal, and anticancer activities. nih.gov

The specific substituents on the quinoxaline ring play a critical role in determining the ultimate biological activity and pharmacological profile of the molecule. The two substituents on this compound each impart distinct and valuable properties for medicinal applications.

The 6-Bromo Group: The bromine atom at the 6-position is an electron-withdrawing group. Studies on variously substituted quinoxalines have shown that the nature and position of such groups significantly influence biological activity. nih.gov For instance, in a series of quinoxaline derivatives designed as acetylcholinesterase inhibitors, substitution at the 6-position with electron-withdrawing groups like chloro or nitro led to changes in inhibitory potency. mdpi.com The bromo group also provides a handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the rapid synthesis of a wide array of analogues with modified properties.

The 2-(chloromethyl) Group: This group is primarily a reactive handle. Its presence allows for the facile introduction of various substituents through nucleophilic displacement of the chloride. This is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate. By systematically varying the group attached at this position, medicinal chemists can optimize a compound's binding affinity, selectivity, and pharmacokinetic properties.

The combination of these two groups on a single scaffold provides a powerful platform for developing new therapeutic agents, allowing for both core modification and side-chain diversification.

Utilization in Materials Science Research and Functional Molecules

The compound this compound serves as a critical building block in the synthesis of advanced functional molecules, particularly in the realm of materials science. Its unique structure, featuring a quinoxaline core with two distinct reactive sites—a bromo group on the benzene (B151609) ring and a chloromethyl group on the pyrazine ring—offers significant synthetic versatility. This allows for stepwise and selective modifications, making it a valuable precursor for creating complex molecules with tailored properties for various applications.

Organic Electronic Materials Precursors

Quinoxaline derivatives are increasingly recognized for their potential in organic electronics, where they function as n-type semiconductors and electron-transporting materials (ETMs). beilstein-journals.orgnih.gov The electron-deficient nature of the pyrazine ring in the quinoxaline scaffold facilitates electron transport, a crucial characteristic for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). beilstein-journals.org

The specific structure of this compound makes it an attractive precursor for several reasons:

Tunable Electronic Properties: The introduction of a bromine atom, an electron-withdrawing group, can help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. nih.gov This fine-tuning of energy levels is essential for optimizing charge injection and transport in electronic devices.

Synthetic Versatility: The bromo group provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the extension of the π-conjugated system. This is a common strategy for designing novel organic semiconductors. The chloromethyl group offers a site for nucleophilic substitution, allowing for the attachment of other functional units that can influence molecular packing, solubility, and electronic properties.

Research into quinoxaline-based materials has shown that structural diversity is key to optimizing performance. beilstein-journals.org The ability to precisely customize molecular structures allows for the fine-tuning of properties for specific applications. beilstein-journals.orgnih.gov By serving as a versatile precursor, this compound facilitates the synthesis of a wide array of quinoxaline derivatives, which are then investigated for their potential as solid-state emitters and n-type materials for organic electronics. beilstein-journals.org

Fluorescent Probe Synthesis and Optoelectronic Applications

The quinoxaline core is a well-established fluorophore used in the design of chemical sensors and fluorescent probes. nih.govnih.govrsc.org These probes are designed to detect specific analytes, such as ions or biomolecules, or to report on environmental properties like polarity or pH through changes in their fluorescence. nih.govrsc.org

This compound is an ideal starting material for the synthesis of such probes:

Reactive Sites for Functionalization: The chloromethyl group is readily displaced by various nucleophiles, allowing for the covalent attachment of recognition units (moieties that selectively bind to the target analyte) or other fluorophores to create more complex sensing systems.

Modulation of Photophysical Properties: The bromo substituent can be used to introduce other aromatic or heteroaromatic groups via cross-coupling reactions. This modification of the π-conjugated system is a powerful tool for shifting the absorption and emission wavelengths of the fluorophore, a critical aspect in the design of probes for specific applications, including cellular imaging. nih.gov

For example, quinoxaline-based probes have been developed that exhibit ratiometric responses, where the ratio of fluorescence intensity at two different wavelengths changes upon analyte binding, providing a more reliable and quantitative detection method. nih.gov Others have been designed to show colorimetric and fluorometric changes in response to pH variations, acting as reversible proton sensors. nih.gov The synthetic accessibility offered by this compound enables the creation of diverse libraries of such sophisticated molecular probes for optoelectronic and biological applications.

Utility in Agrochemical and Industrial Chemical Research as Synthetic Intermediates

Quinoxaline derivatives exhibit a wide spectrum of biological activities, making them important scaffolds in medicinal and agrochemical research. mdpi.comnih.gov They are known to possess antimicrobial, antifungal, and anticancer properties, among others. mdpi.comnih.govsapub.org As a functionalized building block, this compound is a valuable synthetic intermediate for accessing novel quinoxaline-based compounds for screening in these applications.

The utility of this compound as an intermediate stems from its dual reactivity:

Nucleophilic Substitution: The chloromethyl group serves as an electrophilic site, reacting with various nucleophiles such as amines, thiols, and alcohols. This allows for the straightforward introduction of diverse side chains, which can significantly influence the biological activity of the final product.

Cross-Coupling Reactions: The bromo group on the aromatic ring is a key functional group for metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a pathway to complex molecular architectures that would be difficult to assemble otherwise.

This combination of reactive sites allows for a modular approach to synthesis. Chemists can generate a large number of derivatives by varying the nucleophile that displaces the chloride and the coupling partner that replaces the bromide. This strategy is highly efficient for creating chemical libraries for high-throughput screening in agrochemical discovery programs, which aim to identify new herbicides, pesticides, and fungicides. The core quinoxaline structure itself is a key component in various biologically active molecules, and intermediates like this compound provide the essential framework for further chemical exploration. sapub.org

Comprehensive Spectroscopic and Structural Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Primary Structural Assignment

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are instrumental in providing the initial and fundamental structural map of 6-Bromo-2-(chloromethyl)quinoxaline.

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, would be expected to exhibit distinct signals corresponding to the aromatic protons and the chloromethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons on the quinoxaline (B1680401) ring system. The protons on the benzene (B151609) ring, influenced by the bromine substituent, would appear as a set of coupled multiplets. The isolated proton on the pyrazine (B50134) ring would typically resonate as a singlet. The methylene (B1212753) protons of the chloromethyl group would also present as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the quinoxaline ring.

¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the two carbons of the pyrazine ring, with the carbon bearing the chloromethyl group appearing at a different chemical shift from the other. The six carbons of the bromo-substituted benzene ring would also be distinguishable. The carbon of the chloromethyl group would be readily identifiable by its characteristic chemical shift.

¹⁵N NMR: While less common, nitrogen-15 NMR can offer valuable data on the electronic environment of the nitrogen atoms within the quinoxaline ring. The two nitrogen atoms, being in different positions relative to the substituents, would be expected to have distinct chemical shifts, providing further confirmation of the molecular structure.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~9.0 | H-3 |

| ~8.2 | H-5 |

| ~8.0 | H-7 |

| ~7.8 | H-8 |

| ~4.8 | -CH₂Cl |

| Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

To definitively assign the proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, it would show correlations between the coupled protons on the benzene portion of the quinoxaline ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signal for each carbon-hydrogen bond, such as linking the methylene proton singlet to the chloromethyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms. In a rigid system like the quinoxaline core, NOESY can help to confirm assignments by showing through-space interactions between nearby, non-bonded protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₆BrClN₂), HRMS would be used to confirm its elemental composition. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a very small mass error providing strong evidence for the correct molecular formula. The isotopic pattern, particularly the characteristic M, M+2, and M+4 peaks due to the presence of bromine and chlorine, would further corroborate the identity of the compound.

Fragmentation Pathway Analysis for Structural Insights

Analysis of the fragmentation pattern in the mass spectrum can provide valuable clues about the structure of the molecule. Under electron ionization (EI) or other fragmentation techniques, the molecular ion of this compound would be expected to undergo characteristic fragmentation. A likely initial fragmentation would be the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl) to form stable cationic fragments. Subsequent fragmentation of the quinoxaline ring could also be observed, and the analysis of these fragment ions would help to piece together the molecular structure, confirming the positions of the substituents.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

C-H stretching vibrations from the aromatic ring and the chloromethyl group.

C=N and C=C stretching vibrations characteristic of the quinoxaline ring system.

C-Cl stretching vibration from the chloromethyl group.

C-Br stretching vibration.

Aromatic C-H bending vibrations (out-of-plane), which can provide information about the substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and vibrations of non-polar bonds often give strong signals in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoxaline core and the C-Br and C-Cl bonds.

| Vibrational Spectroscopy Data (Predicted) * | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | ~3100-3000 | Aromatic C-H stretch | | ~2950-2850 | Aliphatic C-H stretch (-CH₂Cl) | | ~1600-1450 | C=C and C=N stretching (aromatic ring) | | ~1400-1300 | CH₂ scissoring | | ~850-800 | Aromatic C-H out-of-plane bending | | ~750-650 | C-Cl stretch | | ~650-550 | C-Br stretch | Predicted vibrational frequencies are estimates and can vary based on the physical state of the sample and experimental conditions.

X-ray Crystallography for Definitive Solid-State Structure Determination

In a series of halogenated quinoxaline derivatives, it was observed that substitutions at the 3 and 3' positions with fluorine, chlorine, and bromine resulted in isostructural crystals. rsc.org This suggests that the introduction of a bromine atom in the 6-position of the quinoxaline ring in this compound would significantly influence its crystal packing through halogen bonding and other non-covalent interactions. Computational analyses on similar systems have shown that the stabilizing interactions are maximized with chlorine substitution, while for fluorine and bromine, more stable polymorphs may exist. rsc.org

| Feature | Description | Source |

| Core Structure | The quinoxaline portion is generally planar. | tandfonline.comtandfonline.com |

| Intermolecular Interactions | Crystal packing is influenced by C–H···O and C–H···N hydrogen bonds, as well as C–H···π and π–π stacking interactions. | tandfonline.com |

| Halogen Influence | Halogen substitutions (F, Cl, Br) can lead to the formation of isostructural crystals. | rsc.org |

Spectroscopic Analysis of Metal Complexes Derived from the Quinoxaline Scaffold

The quinoxaline scaffold, with its nitrogen-containing heterocyclic structure, serves as an excellent ligand for coordinating with a variety of metal ions. eurjchem.comresearchgate.nettandfonline.comcusat.ac.in The resulting metal complexes often exhibit unique spectroscopic, magnetic, and electrochemical properties, making their detailed characterization essential. eurjchem.comresearchgate.nettandfonline.comnih.govisca.meisca.in A range of spectroscopic techniques are employed to elucidate the structure and bonding in these complexes. isca.me

Infrared (IR) Spectroscopy is a fundamental tool for confirming the coordination of the quinoxaline ligand to the metal center. The vibrational frequencies of the C=N and other characteristic bonds within the quinoxaline ring are sensitive to complexation and typically shift upon coordination. eurjchem.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra of quinoxaline-based metal complexes typically display bands arising from intra-ligand π-π* transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. tandfonline.com The nature of the metal ion and the specific substituents on the quinoxaline ring can influence the energy of these transitions.

Electron Spin Resonance (ESR) Spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectra provide information about the electronic environment of the unpaired electron and can help to determine the geometry of the complex. researchgate.net

Mass Spectrometry is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, which aids in structural confirmation. researchgate.net

Studies on various transition metal complexes with quinoxaline-derived Schiff base ligands have demonstrated the versatility of this scaffold in forming mononuclear and polynuclear species with different coordination geometries, including tetrahedral, octahedral, and square planar. tandfonline.comcusat.ac.inresearchgate.net For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes of a quinoxaline-based unsymmetrical Schiff base ligand were synthesized and characterized, with the ligand acting as a tetradentate or tridentate donor. nih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA), are also employed to assess the thermal stability of these metal complexes. eurjchem.comresearchgate.netnih.gov

| Technique | Information Obtained | Source |

| IR Spectroscopy | Confirms coordination through shifts in vibrational frequencies of ligand functional groups. | eurjchem.comresearchgate.net |

| UV-Vis Spectroscopy | Provides information on electronic transitions (π-π*, MLCT, LMCT). | tandfonline.com |

| NMR Spectroscopy | Elucidates solution-state structure of diamagnetic complexes. | eurjchem.comresearchgate.net |

| ESR Spectroscopy | Characterizes the electronic environment of paramagnetic metal ions. | researchgate.net |

| Mass Spectrometry | Determines molecular weight and fragmentation patterns. | researchgate.net |

| Thermal Analysis | Assesses thermal stability of the complexes. | eurjchem.comresearchgate.netnih.gov |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. DFT calculations for 6-Bromo-2-(chloromethyl)quinoxaline would be instrumental in elucidating its fundamental chemical nature.

Electronic Structure and Reactivity Predictions

DFT calculations can map the electron density distribution within this compound, offering insights into its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The presence of the electronegative bromine and chlorine atoms, along with the nitrogen atoms in the quinoxaline (B1680401) ring, would significantly influence the electronic landscape of the molecule. The bromine atom at the 6-position and the chloromethyl group at the 2-position would act as electron-withdrawing groups, affecting the aromaticity and the charge distribution across the quinoxaline core. DFT studies on related halo-substituted quinolines and quinazolines have shown that halogen substitution can significantly alter the reactive nature of the molecule. nih.govuctm.edu

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen atoms would likely be regions of negative potential, while the areas around the hydrogen atoms and the chloromethyl group would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Stability Studies

The chloromethyl group at the 2-position of the quinoxaline ring introduces a degree of conformational flexibility. DFT calculations can be employed to perform a conformational analysis, identifying the most stable three-dimensional arrangement (conformer) of the molecule. By systematically rotating the C-C and C-Cl bonds of the chloromethyl group and calculating the energy of each resulting geometry, a potential energy surface can be generated. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally.

These stability studies are crucial as the conformation of a molecule can significantly impact its biological activity and physical properties. For instance, the spatial orientation of the chloromethyl group could be a key determinant in how the molecule interacts with a biological target.

Molecular Modeling and Docking Studies for Ligand-Target Interactions in Scaffold Design

The quinoxaline scaffold is a common feature in many biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com Molecular modeling and docking are powerful computational techniques used to predict how a molecule like this compound might interact with a specific biological target, such as an enzyme or a receptor.

In a typical molecular docking study, a three-dimensional model of the target protein is used as a receptor. The this compound molecule, or a library of its derivatives, is then computationally "docked" into the active site of the receptor. The docking algorithm samples a wide range of possible orientations and conformations of the ligand within the active site and calculates a "docking score" for each pose, which estimates the binding affinity.

These studies can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the target protein. For this compound, the nitrogen atoms of the quinoxaline ring could act as hydrogen bond acceptors, while the aromatic rings could engage in pi-stacking interactions. The bromo and chloromethyl groups could also participate in halogen bonding or other specific interactions. Such insights are invaluable for the rational design of more potent and selective inhibitors. For example, studies on other quinoxaline derivatives have successfully used molecular docking to design inhibitors for targets like c-Met kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) Modeling for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively.

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their biological activity, for instance, as anticancer agents or enzyme inhibitors. This would involve synthesizing a library of related compounds and experimentally measuring their activity. A wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates these descriptors to the observed activity.

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. QSAR studies on quinoxaline derivatives have been successfully used to model their anti-tubercular and anticancer activities.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound, which can be a valuable aid in its experimental characterization.

By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Comparing the predicted spectrum with the experimental one can help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Illustrative Predicted Value(s) |

| ¹³C NMR | Chemical Shift (C-Br) | ~120 ppm |

| Chemical Shift (C-Cl) | ~45 ppm | |

| ¹H NMR | Chemical Shift (CH₂Cl) | ~4.8 ppm (singlet) |

| Chemical Shift (Aromatic CH) | 7.5 - 8.5 ppm (multiplets) | |

| IR Spectroscopy | Vibrational Frequency (C-Cl stretch) | ~700-800 cm⁻¹ |

| Vibrational Frequency (Aromatic C=C stretch) | ~1450-1600 cm⁻¹ |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-2-(chloromethyl)quinoxaline, and what critical parameters influence yield?

- Methodology : The synthesis typically involves bromination of a precursor quinoxaline derivative. For example, bromine in glacial acetic acid is introduced dropwise at 40–60°C under continuous stirring, followed by quenching in ice-water to precipitate the product . Key parameters include temperature control (40–60°C for bromination), reaction time (8–12 hours), and stoichiometric ratios (e.g., 0.01 moles Br₂ per 0.01 moles substrate). Yield optimization (e.g., 82% in ) depends on rigorous purification via ethanol recrystallization and filtration .

Q. How are quinoxaline derivatives like this compound characterized structurally?

- Methodology : Multinuclear NMR (¹H, ¹³C) identifies substituent positions (e.g., δ 3.96 ppm for OCH₃ in ), while IR confirms functional groups (C=O at 1735 cm⁻¹). Mass spectrometry (MS) and elemental analysis validate molecular weight (e.g., m/z 382 for C₁₈H₁₁BrN₂O₃) and purity (>97% via HPLC) . X-ray crystallography (e.g., CCDC 1983315 in ) resolves stereochemistry in solid-state studies.

Q. What biological activities are associated with bromo- and chloromethyl-substituted quinoxalines?

- Findings : Bromo-substituted quinoxalines exhibit enhanced anticancer activity compared to nitro analogs, particularly against non-small-cell lung cancer (NSCLC) cells ( ). Chloromethyl groups may improve electrophilic reactivity, aiding in covalent binding to biological targets like acetylcholinesterase (IC₅₀ 0.077–50.08 µM in ) or c-MYC G-quadruplex DNA in triple-negative breast cancer (TNBC) .

Advanced Research Questions

Q. How can the bromination step be optimized to minimize side reactions in quinoxaline derivatives?

- Methodology : Controlled bromine addition (dropwise over 5–10 minutes) prevents overheating and di-substitution. Solvent choice (glacial acetic acid) stabilizes intermediates, while maintaining pH < 2 reduces oxidative decomposition. Post-reaction quenching in ice-water ensures selective precipitation of the mono-brominated product . Advanced monitoring via in-situ IR or Raman spectroscopy can track bromine consumption .

Q. What structure-activity relationships (SAR) govern the antiproliferative effects of this compound analogs?

- Findings : The bromine atom at position 6 enhances DNA intercalation, while the chloromethyl group at position 2 facilitates alkylation of nucleophilic residues (e.g., cysteine in kinase domains). Substitution with electron-withdrawing groups (e.g., NO₂, Br) increases cytotoxicity by 30–50% compared to electron-donating groups (OCH₃) . SAR studies using TNBC cell lines suggest that planar quinoxaline scaffolds improve c-MYC binding affinity .

Q. How can computational modeling predict the reactivity of the chloromethyl group in biological systems?

- Methodology : Density functional theory (DFT) calculates electrophilicity indices (e.g., ω = 3.5 eV for the chloromethyl group), indicating high reactivity toward thiol groups in proteins. Molecular docking (e.g., AutoDock Vina) simulates binding to acetylcholinesterase’s peripheral anionic site (PAS), revealing steric and electronic complementarity . MD simulations (GROMACS) assess stability of quinoxaline-protein complexes over 100 ns trajectories .

Q. What strategies mitigate the instability of chloromethyl groups during storage and handling?

- Protocols : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis. Use amber glass vials to block UV-induced degradation. Add stabilizers (e.g., 1% hydroquinone) to inhibit free radical formation. Handling requires non-sparking tools and grounded containers to avoid ignition risks (per OSHA guidelines in ).

Contradictions and Resolutions

- Bromo vs. Nitro Substitution : shows bromo-substituted quinoxalines outperform nitro analogs in NSCLC inhibition, but ’s nitro derivatives exhibit superior crystallinity for structural studies. Resolution: Bioactivity depends on target-specific electronic effects (bromo’s electronegativity vs. nitro’s resonance stabilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.